5-Fluoro-7-méthyl-1H-indole-3-carbaldéhyde

Vue d'ensemble

Description

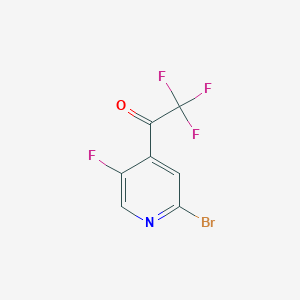

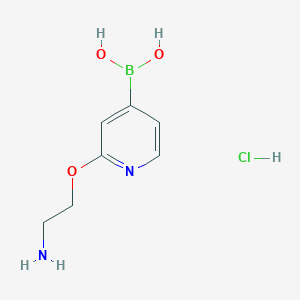

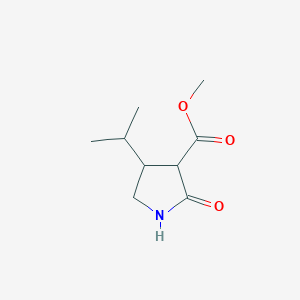

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .

Synthesis Analysis

The synthesis of indole derivatives, including 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, has been a topic of interest in recent years . These compounds are synthesized using multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

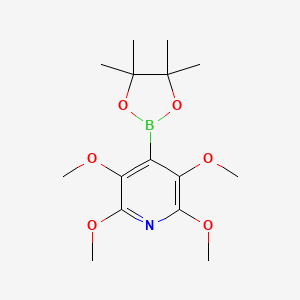

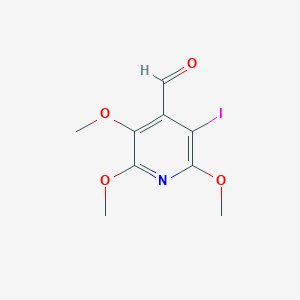

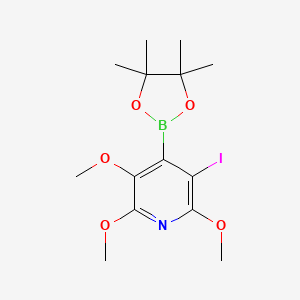

The molecular structure of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is represented by the formula C10H8FNO . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde include a molecular weight of 177.18 and a storage temperature recommendation of refrigeration .Applications De Recherche Scientifique

- Composé 1: Méthyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate a démontré une activité inhibitrice contre le virus de la grippe A avec une CI50 de 7,53 μmol/L .

- 1H-Indole-3-carbaldéhyde a été utilisé dans des réactions multicomposantes intrinsèquement durables. Ces réactions offrent une approche polyvalente pour construire des échafaudages pharmaceutiquement intéressants .

- Certains dérivés de 1H-indole-3-carbaldéhyde ont été évalués en tant qu'inhibiteurs de l'ALR2 et de l'ALR1 .

- 5-Fluoroindole-3-carboxaldéhyde sert de réactif dans la préparation de dérivés de la curcumine. Ces dérivés possèdent des propriétés anti-prolifératives et anti-inflammatoires potentielles .

Activité Antivirale

Réactions Multicomposantes

Inhibiteurs de la Réductase d'Aldose (ALR2) et de la Réductase d'Aldéhyde (ALR1)

Synthèse de Dérivés de la Curcumine

Synthèse de Stilbenophanes

Synthèse Stéréosélective de Dérivés de la Dibenzylidèneacétone

En résumé, le 5-Fluoro-7-méthyl-1H-indole-3-carbaldéhyde présente une large gamme d'applications, allant des propriétés antivirales à son rôle dans les réactions multicomposantes et les voies synthétiques pour les composés bioactifs. Les chercheurs continuent d'explorer son potentiel pour de nouvelles possibilités thérapeutiques . N'hésitez pas à nous contacter si vous avez besoin de plus d'informations ou si vous avez des questions supplémentaires ! 😊

Mécanisme D'action

Target of Action

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Orientations Futures

The future directions for the use of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and similar compounds lie in their potential for the synthesis of active molecules. Their role in multicomponent reactions offers access to complex molecules, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Analyse Biochimique

Biochemical Properties

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde participates in various biochemical reactions due to its reactive aldehyde group. This compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, it can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function. The interactions of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde with biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. In terms of cellular metabolism, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can alter metabolic fluxes by inhibiting or activating enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can activate certain enzymes by inducing conformational changes that enhance their activity. The binding interactions of this compound with biomolecules are primarily driven by its electrophilic aldehyde group, which reacts with nucleophilic sites on enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under refrigerated conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is involved in metabolic pathways that include oxidation and reduction reactions. Enzymes such as aldehyde dehydrogenases and reductases play a role in the metabolism of this compound. The interactions of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. The activity and function of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde are influenced by its localization within the cell .

Propriétés

IUPAC Name |

5-fluoro-7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCXBNDVZPXNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745112 | |

| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190321-22-2 | |

| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.